![molecular formula C23H16ClF4N5O3S B2783340 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-44-6](/img/structure/B2783340.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H16ClF4N5O3S and its molecular weight is 553.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for PET Imaging
A notable application is in the development of radioligands for Positron Emission Tomography (PET) imaging. Compounds within this chemical class, particularly those with fluorine atoms allowing for fluorine-18 labeling, have been synthesized for imaging the translocator protein (18 kDa) in the brain, which is implicated in neuroinflammation and neurodegenerative diseases. For instance, Dollé et al. (2008) synthesized [18F]DPA-714, a fluorine-18 labeled compound with high selectivity for the translocator protein, enabling in vivo PET imaging of neuroinflammatory processes (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Thrombin Inhibition
Another research avenue explores the compound's analogs as potent thrombin inhibitors. Lee et al. (2007) demonstrated that acetamides with certain fluorophenyl and chlorophenyl substitutions exhibit significant inhibitory activity against thrombin, suggesting potential applications in developing anticoagulant therapies (Lee, L., Kreutter, K., Pan, W., Crysler, C., Spurlino, J., Player, M., Tomczuk, B., & Lu, Tianbao, 2007).
Herbicidal Activity
The structural motif of the compound under discussion has been applied in designing novel herbicides. Wu et al. (2011) synthesized a series of compounds with similar structural features showing good herbicidal activity against various dicotyledonous weeds, highlighting the chemical's potential in agricultural applications (Wu, Daoxin, Sun, Jiong, Huang, Mingzhi, Mo, H., Wang, Xiaoguang, Li, Hong-wei, Ren, Yeguo, Hu, Zhibin, He, Lian, & Yin, D., 2011).
Antimicrobial Agents
Research into analogs of this compound extends into antimicrobial activity. Kerru et al. (2019) developed thienopyrimidine linked rhodanine derivatives, demonstrating effective antimicrobial properties against several bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Kerru, Nagaraju, Maddila, S., Maddila, S., Sobhanapuram, Sreedhar, & Jonnalagadda, S., 2019).
Pharmacokinetics and Drug Metabolism
A crucial aspect of scientific research involving this compound is understanding its pharmacokinetics and metabolism. Dong et al. (2016) studied a thiouracil derivative, PF-06282999, focusing on its metabolism and disposition across animals and humans to assess its potential for treating cardiovascular diseases. The study highlights the importance of physicochemical properties in predicting elimination mechanisms, which is relevant for compounds within the same chemical class (Dong, Jennifer Q., Varma, M., Wolford, A., Ryder, Tim F., Di, L., Feng, B., Terra, S., Sagawa, K., & Kalgutkar, A., 2016).
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF4N5O3S/c1-32-19-17(21(35)33(2)22(32)36)20(31-18(30-19)11-3-6-13(25)7-4-11)37-10-16(34)29-15-9-12(23(26,27)28)5-8-14(15)24/h3-9H,10H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBZHKROINIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

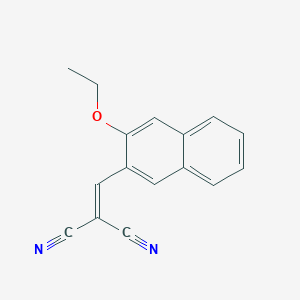
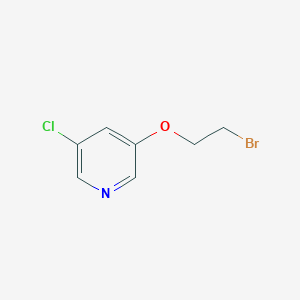
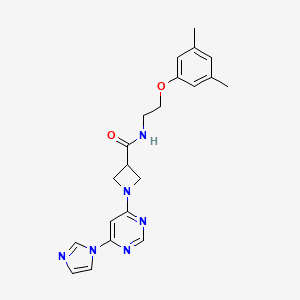

![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2783267.png)

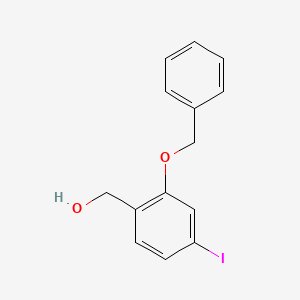
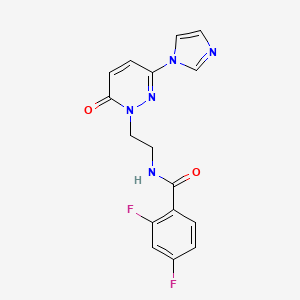
![2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2783273.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2783274.png)
![Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate](/img/structure/B2783275.png)
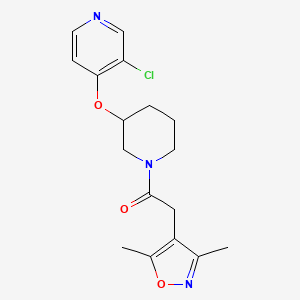
![2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2783278.png)
